![molecular formula C10H9F3O2 B038744 1-(3-Trifluoromethylphenoxy)-2-propanone CAS No. 117322-88-0](/img/structure/B38744.png)
1-(3-Trifluoromethylphenoxy)-2-propanone
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Overview
Description
Compounds with trifluoromethylphenoxy groups are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique chemical properties . They are known for their stability and ability to form strong hydrogen bonds, which can influence the bioactivity of the molecules they are part of .
Synthesis Analysis
The synthesis of trifluoromethylphenoxy compounds can involve various methods, including the use of trifluoromethylation reagents or direct trifluoromethylation of phenols . The exact method would depend on the specific structure of the target compound.Molecular Structure Analysis
The molecular structure of trifluoromethylphenoxy compounds can be determined using techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the connectivity of atoms in the molecule and the presence of functional groups.Chemical Reactions Analysis
Trifluoromethylphenoxy compounds can participate in various chemical reactions, depending on their specific structure . For example, they can undergo nucleophilic substitution reactions or act as ligands in metal-catalyzed reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylphenoxy compounds, such as their boiling point, melting point, solubility, and stability, can be influenced by the presence of the trifluoromethyl and phenoxy groups .Scientific Research Applications
Synthesis of Porphyrins
Porphyrins are a group of organic compounds, critically important in biology and medicine. The compound “1-(3-Trifluoromethylphenoxy)-2-propanone” can be used in the synthesis of tetraphenyl porphyrins . These synthesized porphyrins have been characterized using various spectroscopic methods and show promise in applications such as sensors , optical memories , and photocatalysis .
Spectroelectrochemical Properties
The compound is also used in the study of spectroelectrochemical properties of phthalocyanines. These studies are significant for applications in chemical sensors , catalysts , photodynamic therapy , electrochromic agents , dyes and pigments , liquid crystals , electrocatalytic , and solar energy conversion .
Electron Transfer Studies
Due to its structural properties, “1-(3-Trifluoromethylphenoxy)-2-propanone” is a candidate for studying fast electron transfer . This is particularly relevant in photosynthesis research, where electron transfers can occur on a picosecond timescale .
Fluorescence Spectrophotometry
The compound’s ability to undergo fluorescence makes it suitable for use in fluorescence spectrophotometry . This application is essential in both analytical chemistry and biological imaging to detect the presence of specific molecules .
Cyclic Voltammetry
“1-(3-Trifluoromethylphenoxy)-2-propanone” can be used in cyclic voltammetry to determine oxidation and reduction potentials of new compounds. This is crucial for the development of new materials for energy storage and conversion technologies .
NMR Spectroscopy
The compound is valuable in NMR spectroscopy for confirming the structure of newly synthesized molecules. This application is fundamental in organic chemistry and drug discovery for determining molecular structures .
Mass Spectrometry
In mass spectrometry , “1-(3-Trifluoromethylphenoxy)-2-propanone” can help in characterizing new compounds. This technique is widely used in analytical chemistry for identifying unknown compounds and determining their molecular composition .
Development of Photodynamic Therapeutic Agents
Lastly, the compound’s role in the synthesis of porphyrins suggests its potential in developing photodynamic therapeutic agents . These agents are used in treating various medical conditions, including cancer, by activating them with light to produce a therapeutic effect .
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoxetine, have been found to interact with the serotonin reuptake transporter protein
Biochemical Pathways
For example, fluoxetine, which has a similar trifluoromethylphenoxy group, is known to affect the serotonin pathway
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of drugs, which could potentially improve the bioavailability of 1-(3-trifluoromethylphenoxy)-2-propanone .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenoxy]propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGYKNVJPGEVMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC(=C1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561848 |
Source
|
Record name | 1-[3-(Trifluoromethyl)phenoxy]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Trifluoromethylphenoxy)-2-propanone | |
CAS RN |
117322-88-0 |
Source
|
Record name | 1-[3-(Trifluoromethyl)phenoxy]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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